molecular formula C8H14ClNO2 B13454899 methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride

methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride

Cat. No.: B13454899
M. Wt: 191.65 g/mol
InChI Key: NCRKCWMIKUBESC-UOERWJHTSA-N
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Description

Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction. This reaction can be catalyzed by photoredox catalysts under blue LED irradiation, yielding good results with a broad range of derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and other scalable technologies to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reag

Biological Activity

Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring that contains an amino group and a carboxylate ester. The specific stereochemistry of the compound, particularly the (1S,5S) configuration, is crucial for its biological interactions and efficacy.

Molecular Information:

  • CAS Number: 2137836-44-1
  • Molecular Weight: 191.66 g/mol
  • InChI Key: NCRKCWMIKUBESC-ZJLYAJKPSA-N

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity. This activity is particularly noteworthy given the presence of a quaternary ammonium moiety within its structure.

Summary of Antimicrobial Studies

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaLimited inhibition

The compound's antimicrobial properties suggest potential applications in treating bacterial infections, but further research is needed to optimize its efficacy and understand its mechanisms of action.

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. Preliminary research indicates that it may modulate enzyme activity related to neurotransmitter synthesis and metabolism.

Potential Targets

  • Enzymes involved in amino acid metabolism
  • Neurotransmitter receptors

Understanding these interactions is vital for elucidating the compound's therapeutic potential and guiding future drug development efforts.

Case Studies

A series of case studies have explored the therapeutic applications of this compound in various contexts:

Case Study 1: Neurotransmitter Regulation

In a study investigating the effects of this compound on neurotransmitter levels in animal models, researchers found that administration resulted in increased levels of serotonin and dopamine, suggesting a role in mood regulation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the compound's efficacy against resistant bacterial strains. Results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study Focus Findings
Antimicrobial ActivityModerate effectiveness against specific bacteriaPotential for use in treating infections
Neurotransmitter EffectsIncreased serotonin and dopamine levelsPossible application in mood disorders
Combination TherapyEnhanced antibiotic efficacySupports further investigation into synergy

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

NCRKCWMIKUBESC-UOERWJHTSA-N

Isomeric SMILES

COC(=O)[C@H]1CC=C[C@H](C1)N.Cl

Canonical SMILES

COC(=O)C1CC=CC(C1)N.Cl

Origin of Product

United States

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